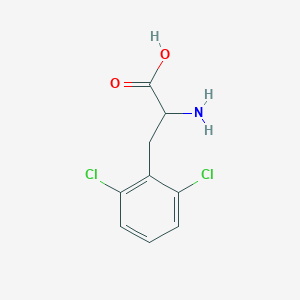
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(2,6-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of 2-amino-3-phenylpropanoic acid using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature maintained at a low level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include catalytic processes or the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-amino-3-(2,6-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-amino-3-(2,6-dichlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein synthesis.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-amino-3-(2,6-dichlorophenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.
類似化合物との比較
2-amino-3-(2,6-dichlorophenyl)propanoic acid can be compared with other phenylalanine derivatives, such as:
2-amino-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom at the 4 position, which may result in different chemical and biological properties.
2-amino-3-(2,4-dichlorophenyl)propanoic acid: With chlorine atoms at the 2 and 4 positions, this compound may exhibit different reactivity and interactions compared to the 2,6-dichloro derivative.
特性
CAS番号 |
128833-96-5 |
|---|---|
分子式 |
C9H10Cl3NO2 |
分子量 |
270.5 g/mol |
IUPAC名 |
2-amino-3-(2,6-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
InChIキー |
SSTFPAMFDCZJDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















